molecular formula C12H9ClFN3O3 B2399325 5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1708025-16-4

5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2399325
CAS No.: 1708025-16-4
M. Wt: 297.67
InChI Key: OSVMPANWDGSITK-UHFFFAOYSA-N
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Description

5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorobenzamido group, a fluorine atom, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

The synthesis of 5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the chlorobenzamido group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamido group, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the carboxylic acid group.

    Hydrolysis: The amide bond in the chlorobenzamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Coupling reactions: The carboxylic acid group can be activated and coupled with various amines or alcohols to form amides or esters.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, acids like hydrochloric acid or sulfuric acid, and oxidizing agents like potassium permanganate or hydrogen peroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Medicinal chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities.

    Biological studies: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.

    Chemical biology: The compound can be used as a probe to investigate the structure-activity relationships of pyrazole derivatives and their interactions with biological targets.

    Industrial applications:

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound may also interact with other molecular targets, such as kinases or ion channels, to exert its biological effects.

Comparison with Similar Compounds

5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    5-(2-chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid: This compound lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid: This compound lacks the chlorobenzamido group, which may result in different biological properties and applications.

    5-(2-chlorobenzamido)-4-fluoro-1H-pyrazole-3-carboxylic acid: This compound lacks the methyl group, which may influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-[(2-chlorobenzoyl)amino]-4-fluoro-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O3/c1-17-10(8(14)9(16-17)12(19)20)15-11(18)6-4-2-3-5-7(6)13/h2-5H,1H3,(H,15,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVMPANWDGSITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)F)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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